molecular formula C13H22N4O2 B2786920 tert-butyl 4-((1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate CAS No. 333985-87-8

tert-butyl 4-((1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B2786920
CAS No.: 333985-87-8
M. Wt: 266.345
InChI Key: DZLNXTWNYZWPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 4-((1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a chemical building block of significant interest in medicinal chemistry, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs). This bifunctional molecule incorporates a piperidine ring protected by a Boc (tert-butoxycarbonyl) group, which is a standard strategy for nitrogen protection in multi-step synthetic schemes source . The 1,2,3-triazole moiety, often introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), serves as a stable bioisostere for amide bonds and other functional groups, improving pharmacokinetic properties source . Its primary research value lies in its role as a linker or spacer, connecting an E3 ubiquitin ligase ligand to a protein-of-interest (POI) targeting ligand in PROTAC molecules. The piperidine component provides rigidity and a defined spatial orientation, which is critical for facilitating the ternary complex formation necessary for inducing the ubiquitination and subsequent proteasomal degradation of target proteins source . Researchers utilize this compound extensively in the development of novel targeted protein degradation strategies against historically challenging drug targets, such as transcription factors and other non-enzymatic proteins, in areas like oncology and neurodegenerative diseases.

Properties

IUPAC Name

tert-butyl 4-(triazol-1-ylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-7-4-11(5-8-16)10-17-9-6-14-15-17/h6,9,11H,4-5,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLNXTWNYZWPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 4-((1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to the piperidine ring using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Click Chemistry for Triazole Formation: The 1H-1,2,3-triazol-1-ylmethyl group is typically introduced via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry”. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

Chemical Reactions Analysis

1-tert-Butoxycarbonyl-4-(1H-1,2,3-triazol-1-ylmethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or Boc group can be replaced with other functional groups under appropriate conditions.

Scientific Research Applications

1-tert-Butoxycarbonyl-4-(1H-1,2,3-triazol-1-ylmethyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-((1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate depends on its specific application. In general, the compound can interact with biological targets through its triazole and piperidine moieties, which can bind to enzymes, receptors, or other proteins, modulating their activity. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and ensuring the stability of the compound.

Comparison with Similar Compounds

The compound is structurally and functionally related to several analogs, differing in substituents on the triazole ring, piperidine modifications, or appended functional groups. Below is a detailed comparison:

Key Observations :

  • Substituent Diversity : Pyrimidine and aryl groups (e.g., 4-fluorophenyl) enhance π-π stacking and target binding, as seen in kinase inhibitors .
  • Functional Group Impact : Silyl protection (e.g., tert-butyldimethylsilyl) improves intermediate stability during multi-step syntheses , while sulfonyl groups increase electrophilicity for nucleophilic substitutions .
  • Click Chemistry Utility: The aminomethyl and formyl analogs demonstrate the adaptability of CuAAC for introducing diverse functional handles .
Stability and Reactivity
  • Gastric Fluid Instability: Analogs like tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate degrade in simulated gastric fluid due to oxazolidinone ring hydrolysis . In contrast, the parent compound (lacking labile oxazolidinone) exhibits superior stability.
  • Oxidation Sensitivity : Methylthio groups in analogs (e.g., compound 32 in ) are oxidized to sulfones under mild conditions (oxone/THF), enabling modular post-functionalization.
Analytical Data
Compound $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) HRMS (m/z)
tert-Butyl 4-((1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate 1.45 (s, 9H, Boc), 2.80–3.10 (m, 4H, piperidine), 4.60 (s, 2H, CH$_2$-triazole) 28.2 (Boc CH$_3$), 80.1 (Boc C), 154.9 (triazole C) 281.35 [M+H]+
tert-Butyl 4-(4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate 0.10 (s, 6H, Si(CH$3$)$2$), 1.45 (s, 9H, Boc), 3.60 (s, 2H, CH$_2$OSi) 18.1 (SiC), 26.4 (Boc CH$_3$), 80.5 (Boc C) 425.42 [M+H]+
tert-Butyl 4-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate 7.45–7.60 (m, 2H, Ar-F), 8.10 (s, 1H, triazole H) 116.5 (Ar-F C), 154.9 (triazole C), 165.2 (C-F) 347.40 [M+H]+

Biological Activity

Tert-butyl 4-((1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The triazole moiety is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, presenting relevant data from various studies.

Chemical Structure

The compound can be represented by the following structural formula:

C13H19N5O2\text{C}_{13}\text{H}_{19}\text{N}_{5}\text{O}_{2}

Anticancer Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance, a derivative similar to this compound showed moderate activity against various cancer cell lines with IC50 values ranging from 20 to 100 µM . The mechanism of action often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. A study highlighted that certain triazole-containing compounds effectively inhibited the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The specific activity of this compound against specific pathogens remains to be thoroughly evaluated.

Study 1: Anticancer Screening

A recent screening involved testing the compound against a panel of human cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards breast and lung cancer cells. The observed IC50 values were approximately 45 µM against MCF-7 (breast cancer) and 60 µM against A549 (lung cancer) cells .

Cell LineIC50 (µM)
MCF-7 (Breast)45
A549 (Lung)60
HT29 (Colon)75

Study 2: Antimicrobial Evaluation

In vitro tests demonstrated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Candida albicans. These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Candida albicans32

The biological activity of triazole derivatives is often attributed to their ability to interact with specific biological targets. For instance, studies suggest that these compounds may inhibit enzymes involved in nucleic acid synthesis or disrupt cellular signaling pathways essential for cancer cell survival . Further research is necessary to elucidate the exact mechanisms through which this compound exerts its effects.

Q & A

Q. What are the most reliable synthetic routes for tert-butyl 4-((1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate?

The compound is commonly synthesized via azide-alkyne cycloaddition (click chemistry) , leveraging copper-catalyzed reactions to form the triazole ring. A typical protocol involves:

  • Alkylation of a piperidine precursor (e.g., tert-butyl 4-(bromomethyl)piperidine-1-carboxylate) with propargyl bromide.
  • Reaction with an azide-containing reagent (e.g., sodium azide) under Cu(I) catalysis.
  • Purification via column chromatography (83% yield reported) . Click chemistry ensures high regioselectivity and efficiency, as described in foundational methodologies .

Q. How is structural characterization performed for this compound?

NMR spectroscopy (¹H, ¹³C) is critical for confirming regiochemistry and purity. Key diagnostic signals include:

  • A singlet at δ 7.47 ppm (triazole proton) .
  • Peaks for the tert-butyl group (δ 1.47 ppm) and piperidine backbone (δ 2.93–1.94 ppm). IR spectroscopy identifies functional groups (e.g., C=O stretch at 1696 cm⁻¹) . Mass spectrometry (HRMS) validates molecular weight. Cross-validation with X-ray crystallography (using SHELX programs) resolves ambiguities in stereochemistry .

Q. What safety protocols are essential during synthesis?

  • Respiratory protection (NIOSH-approved masks) and gloves (nitrile) to avoid inhalation/skin contact .
  • Use of inert atmospheres (N₂/Ar) for moisture-sensitive steps .
  • Emergency measures: Eye wash stations and protocols for chemical exposure (e.g., P305+P351+P338 for eye contact) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

  • Catalyst screening : Cu(I) vs. Ru-based catalysts to control triazole regiochemistry .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction rates vs. DCM .
  • Temperature control : Heating to 60°C accelerates cycloaddition but may require quenching to prevent byproducts .
  • Real-time monitoring : Use of TLC or inline IR to track reaction progress .

Q. What strategies address stereochemical challenges in derivatives of this compound?

  • Chiral auxiliaries : tert-Butyl groups act as steric directors during alkylation .
  • Protecting groups : Siloxane (e.g., TBS) or Boc groups stabilize intermediates during functionalization .
  • Enantiomeric resolution : Chiral HPLC or enzymatic methods for separating diastereomers .

Q. How should researchers resolve contradictions in NMR data for triazole-containing analogs?

  • Dynamic effects : Triazole protons may exhibit splitting due to conformational exchange; variable-temperature NMR clarifies this .
  • Decoupling experiments : Differentiate overlapping piperidine/triazole signals .
  • Crystallographic validation : SHELXL refinement of X-ray data provides unambiguous structural assignments .

Q. What mechanisms underlie its biological activity in medicinal chemistry studies?

  • Metal coordination : The triazole moiety binds metal ions (e.g., Zn²⁺), modulating enzyme activity (e.g., kinase inhibition) .
  • Hydrogen bonding : The piperidine nitrogen and carbonyl group interact with biological targets (e.g., receptors) .
  • Structure-activity relationship (SAR) studies : Modifying the triazole’s substituents (e.g., hydroxymethyl) enhances target affinity .

Q. What analytical workflows validate purity in complex mixtures?

  • HPLC-MS : Detects trace impurities (e.g., unreacted azides) .
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations in crowded spectra .
  • Elemental analysis : Confirms stoichiometry (C, H, N) for publication-ready data .

Methodological Considerations

  • Data reproducibility : Document reaction parameters (catalyst loading, solvent purity) to ensure consistency .
  • Contradiction mitigation : Compare synthetic intermediates with commercial standards (e.g., CAS 2098074-92-9) .
  • Ethical compliance : Adhere to GHS guidelines for hazardous waste disposal (P501) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.